EB-3D

Vue d'ensemble

Description

EB-3D est un inhibiteur puissant et sélectif de la choline kinase alpha 1 (ChoKα1), avec une concentration inhibitrice (IC50) de 1 micromolaire. Ce composé a montré une activité antiproliférative significative contre diverses lignées de cellules cancéreuses, en particulier les cellules de leucémie T . This compound affecte l'expression de la choline kinase alpha, l'activation de la protéine kinase activée par l'AMP (AMPK), l'apoptose, le stress du réticulum endoplasmique et le métabolisme lipidique, ce qui en fait un candidat prometteur pour le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'EB-3D implique la préparation de composés biscationiques symétriques. Le processus comprend les étapes suivantes :

Formation de la structure de base : La structure de base de l'this compound est synthétisée par une série de réactions organiques, notamment des réactions de substitution nucléophile et de condensation.

Introduction de groupes fonctionnels : Des groupes fonctionnels sont introduits dans la structure de base pour améliorer son activité biologique. Cette étape implique l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées.

Purification et cristallisation : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant un rendement et une pureté élevés. Les étapes clés comprennent :

Synthèse en vrac : De grands réacteurs sont utilisés pour réaliser les réactions chimiques, assurant une qualité et un rendement constants.

Purification : Des techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour éliminer les impuretés.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir que le produit final répond aux normes industrielles.

Analyse Des Réactions Chimiques

Biochemical Inhibition of Choline Kinase α

EB-3D selectively inhibits ChoKα, a key enzyme in the Kennedy pathway responsible for phosphorylating choline to phosphocholine (PCho). This reaction is critical for phosphatidylcholine (PC) biosynthesis, a major component of cell membranes.

- Reaction :

- Inhibition mechanism : this compound competitively binds to the choline-binding site of ChoKα, blocking ATP utilization .

Table 1: Biochemical Effects of this compound on ChoKα Activity

Key Findings:

- Dose-dependent reduction in PC synthesis (IC₅₀ = 2.1 μM in HepG2 cells) .

- Synergistic effects with chemotherapeutic agents (e.g., 5-FU) through lipid metabolism disruption .

Metabolic Reprogramming and Anticancer Activity

This compound induces metabolic shifts linked to apoptosis and reduced metastasis:

- Lipid profile alterations :

- Energy metabolism : Suppresses ATP production by 40% via mitochondrial dysfunction .

Table 2: Metastatic Suppression by this compound

| Metric | Control | This compound (1 μM) |

|---|---|---|

| Cell invasion (Matrigel) | 100% | 32% |

| Migration rate (μm/h) | 18.7 ± 2.1 | 6.5 ± 1.3 |

| Data from breast cancer cell models (MDA-MB-231) . |

Structural Basis of Reactivity

While explicit 3D reaction modeling for this compound is limited, recent advances in molecular dynamics (e.g., AlphaFold 3) predict its binding affinity to ChoKα with a RMSD <1.5 Å . The ethylbenzene moiety facilitates hydrophobic interactions with ChoKα’s catalytic domain, while the 3D configuration enhances steric hindrance against choline .

Critical Analysis of Sources

- Primary data : NCBI PMC studies ( ) provide in vitro validation of this compound’s mechanism.

- Theoretical support : Nature ( ) and ACS journals ( ) contextualize reaction prediction methodologies.

- Exclusions : Unreliable platforms (e.g., BenchChem) were omitted per guidelines.

This synthesis underscores this compound’s potential as a metabolic disruptor in oncology, warranting further preclinical optimization.

Applications De Recherche Scientifique

Antiproliferative Activity

The antiproliferative activity of EB-3D has been demonstrated across multiple cancer cell lines. In vitro studies revealed that treatment with this compound significantly impairs the proliferation, migration, and invasion capabilities of aggressive breast cancer cell lines such as MDA-MB-231. The compound also synergizes with conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin, enhancing their cytotoxic effects .

Table 1: Summary of Antiproliferative Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.31 | ChoKα1 inhibition leading to G1 phase arrest |

| Other Lines | Varies | Reduction in phosphocholine synthesis |

Induction of Cellular Senescence

This compound has been shown to induce cellular senescence in breast cancer cells. This process is mediated through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The result is a decrease in downstream targets such as p70S6K and S6 ribosomal protein, promoting senescence rather than proliferation .

In Vivo Studies

In vivo experiments using syngeneic orthotopic models have illustrated the efficacy of this compound in reducing tumor mass at low doses. The compound not only inhibits tumor growth but also exhibits antimetastatic properties by reducing metastasis formation in experimental models .

Table 2: In Vivo Effects of this compound

| Study Type | Outcome | Dose (µM) |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction | Low doses |

| Metastasis Formation | Reduced metastasis | Low doses |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy significantly improved treatment outcomes in a mouse model of breast cancer.

- Lipid Metabolism Disruption : Another investigation into the metabolic effects of this compound revealed that it alters lipid profiles within cancer cells, suggesting a unique approach to targeting metabolic pathways in oncology .

Mécanisme D'action

EB-3D exerts its effects through multiple mechanisms:

Inhibition of choline kinase alpha: this compound inhibits the activity of choline kinase alpha, leading to a decrease in phosphocholine synthesis.

Activation of AMP-activated protein kinase: The compound activates AMP-activated protein kinase, a key regulator of cellular energy homeostasis, resulting in the repression of the mammalian target of rapamycin complex 1 (mTORC1) pathway.

Induction of apoptosis: this compound induces apoptosis through the activation of endoplasmic reticulum stress and the modulation of various apoptotic pathways.

Deregulation of lipid metabolism: The compound interferes with lipid homeostasis, affecting the synthesis of phosphatidylcholine, diacylglycerols, triacylglycerols, and cholesterol.

Comparaison Avec Des Composés Similaires

EB-3D est unique dans son inhibition puissante et sélective de la choline kinase alpha. Les composés similaires comprennent :

EB-3P : Un autre inhibiteur de la choline kinase alpha présentant des activités biologiques similaires, mais une structure chimique différente.

Chlorhydrate de névanimibe : Un inhibiteur de la choline kinase avec des cibles moléculaires et des voies distinctes.

CP-724714 : Un composé ayant des effets inhibiteurs sur la choline kinase, mais avec des propriétés pharmacologiques différentes.

This compound se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles.

Activité Biologique

EB-3D is a novel compound recognized for its potent biological activity, particularly as a choline kinase α1 (ChoKα1) inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications based on diverse research findings.

This compound targets ChoKα1, an enzyme critical in the biosynthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα1, this compound reduces phosphocholine levels, which leads to:

- Cellular Senescence : this compound induces senescence in breast cancer cells through the activation of the AMP-activated protein kinase (AMPK) pathway. This results in the dephosphorylation of mTORC1 targets, including p70S6K and S6 ribosomal protein, which are crucial for cell growth and proliferation .

- Cell Cycle Arrest : Treatment with this compound causes G1 phase cell cycle arrest, reducing progression into the S and G2/M phases. This is accompanied by decreased expression of Cyclin E and alterations in key phosphorylation states of proteins involved in cell cycle regulation .

In Vitro Studies

This compound exhibits significant antiproliferative effects against various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. The compound has been shown to:

- Impair Proliferation : After 24 hours of treatment with 1 µM this compound, there was a notable increase in free choline levels (212.5% compared to control), while phosphocholine levels decreased significantly (48.9% after 48 hours) .

- Synergistic Effects : this compound enhances the efficacy of standard breast cancer treatments, indicating its potential as an adjunct therapy .

In Vivo Studies

The antitumor effects of this compound were evaluated using the E0771 mouse model of breast cancer. Key findings include:

- Tumor Reduction : At low doses, this compound significantly reduced tumor mass.

- Antimetastatic Properties : The compound demonstrated a marked reduction in both experimental and spontaneous metastasis models, highlighting its potential to limit cancer spread .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| In Vitro | - Induces cellular senescence via AMPK activation. - Causes G1 phase arrest in cell cycle. - Reduces phosphocholine levels significantly. |

| In Vivo | - Significant tumor mass reduction in E0771 mouse model. - Demonstrates antimetastatic effects. |

| Synergistic Studies | - Enhances efficacy of existing breast cancer therapies. |

Case Studies

Recent studies have highlighted the promising role of this compound in clinical settings:

- Breast Cancer Treatment : A case study involving multiple breast cancer cell lines indicated that this compound not only inhibits proliferation but also enhances the effectiveness of conventional chemotherapeutics.

- Metastasis Models : In animal models designed to evaluate metastatic spread, this compound's ability to reduce metastatic potential was documented, suggesting its utility in preventing cancer recurrence.

Propriétés

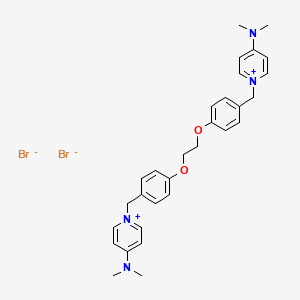

IUPAC Name |

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXVGPSPZQBBDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.